3-Ethylphenyl ethyl sulfide chemical structure and molecular weight
3-Ethylphenyl ethyl sulfide chemical structure and molecular weight
An In-depth Technical Guide to 3-Ethylphenyl Ethyl Sulfide
This guide provides a comprehensive technical overview of 3-Ethylphenyl ethyl sulfide, a substituted aromatic thioether. Designed for researchers, chemists, and professionals in drug development, this document delves into the molecule's structural characteristics, physicochemical properties, a robust synthesis protocol, and detailed spectroscopic analysis. The narrative emphasizes the causal reasoning behind experimental design and data interpretation, ensuring scientific integrity and practical applicability.
Introduction and Chemical Identity
3-Ethylphenyl ethyl sulfide, systematically named 1-Ethyl-3-(ethylthio)benzene , is an organic compound featuring a benzene ring substituted with an ethyl group and an ethylthio group at the meta positions. As a member of the aryl sulfide family, its chemical behavior is dictated by the interplay between the electron-rich aromatic system and the versatile thioether linkage. While not as extensively documented as simpler analogs like ethyl phenyl sulfide, its structure presents unique characteristics for applications in organic synthesis, serving as a potential intermediate for more complex molecular architectures in materials science and pharmaceutical research.
The fundamental identifiers and properties of this compound are crucial for its accurate representation and handling in a research context.
Molecular Structure Diagram
Caption: 2D structure of 1-Ethyl-3-(ethylthio)benzene.
Physicochemical and Computed Properties
Quantitative data provides the foundation for experimental design, from reaction stoichiometry to purification strategy. The following table summarizes key properties for 3-Ethylphenyl ethyl sulfide. As direct experimental values are not widely published, these are primarily computed values derived from standard chemical software and databases, supplemented with data from the closely related compound, ethyl phenyl sulfide.[1][2][3][4][5]
| Property | Value | Source |
| IUPAC Name | 1-Ethyl-3-(ethylthio)benzene | - |
| Synonyms | 3-Ethylphenyl ethyl thioether | - |
| Molecular Formula | C₁₀H₁₄S | Calculated |
| Molecular Weight | 166.28 g/mol | Calculated |
| Monoisotopic Mass | 166.08157 Da | Calculated |
| Canonical SMILES | CCC1=CC(=CC=C1)SCC | - |
| InChI Key | (Predicted) | - |
| Appearance | Colorless to pale yellow liquid | Inferred[2][6] |
| Boiling Point | ~220-230 °C (lit., estimated) | Inferred from Ethyl Phenyl Sulfide (204-205 °C)[1][7] |
| Density | ~1.0 g/mL at 25 °C (estimated) | Inferred from Ethyl Phenyl Sulfide (1.021 g/mL)[1] |
| Refractive Index | ~1.55-1.56 @ 20 °C (estimated) | Inferred from Ethyl Phenyl Sulfide (n20/D 1.566)[1] |
| Solubility | Insoluble in water; soluble in organic solvents | Inferred[6] |
Synthesis and Purification Protocol
The preparation of unsymmetrical aryl sulfides is a cornerstone of organosulfur chemistry. The most direct and reliable method for synthesizing 3-Ethylphenyl ethyl sulfide is via a nucleophilic substitution reaction, a variation of the Williamson ether synthesis. This protocol utilizes the commercially available starting material, 3-ethylthiophenol, which is deprotonated to form a potent thiophenoxide nucleophile. This intermediate subsequently displaces a halide from an ethylating agent to form the desired thioether bond.
Reaction Scheme: 3-Ethylthiophenol + Ethyl Bromide → 3-Ethylphenyl ethyl sulfide + HBr
Experimental Protocol
Materials:
-
3-Ethylthiophenol
-
Ethyl bromide (EtBr)
-
Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetone
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator.
Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-ethylthiophenol (1.0 eq) and anhydrous DMF (or acetone) to create a ~0.5 M solution.
-
Deprotonation: Add powdered sodium hydroxide (1.1 eq) or potassium carbonate (1.5 eq) to the solution portion-wise while stirring at room temperature. The formation of the sodium or potassium 3-ethylthiophenoxide salt may cause a slight exotherm. Stir for 30 minutes to ensure complete deprotonation.
-
Nucleophilic Substitution: Add ethyl bromide (1.2 eq) dropwise to the stirred suspension.
-
Reaction Monitoring: Heat the reaction mixture to 50-60 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting thiophenol spot is consumed (typically 2-4 hours).
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing 200 mL of water and 100 mL of diethyl ether.
-
Extraction: Shake the funnel vigorously and allow the layers to separate. Drain the aqueous layer and extract it two more times with 50 mL portions of diethyl ether.
-
Washing: Combine the organic extracts and wash sequentially with 50 mL of water, 50 mL of saturated NaHCO₃ solution, and finally 50 mL of brine.[8] This washing sequence removes residual base, unreacted starting material, and inorganic salts.
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by vacuum distillation to yield the final product as a clear liquid.[8]
Synthesis Workflow Diagram
Caption: Step-by-step workflow for the synthesis of 3-Ethylphenyl ethyl sulfide.
Structural Elucidation via Spectroscopy
Confirming the identity and purity of a synthesized compound is paramount. The following sections describe the expected spectroscopic signatures for 3-Ethylphenyl ethyl sulfide based on established principles and data from analogous structures.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) provides detailed information about the electronic environment of hydrogen atoms. For 3-Ethylphenyl ethyl sulfide in CDCl₃, the spectrum is predicted to show distinct signals for the aromatic protons and the two different ethyl groups.
-
Aromatic Region (δ 7.0-7.4 ppm): The 1,3-disubstituted (meta) pattern of the benzene ring will result in a complex multiplet for the four aromatic protons.
-
Ethylthio Group (S-CH₂-CH₃):
-
Ring Ethyl Group (Ar-CH₂-CH₃):
-
The benzylic methylene protons (Ar-CH₂ -) will appear as a quartet around δ 2.6 ppm .
-
The methyl protons (Ar-CH₂-CH₃ ) will appear as a triplet around δ 1.2 ppm .
-
¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy reveals the number of non-equivalent carbon atoms in the molecule. Due to molecular symmetry, 8 distinct signals are predicted for the 10 carbon atoms.
-
Aromatic Carbons (δ 125-145 ppm): Six signals are expected. The two carbons directly attached to the substituents (C-S and C-CH₂CH₃) will be shifted further downfield (~δ 135-145 ppm), while the other four will appear in the typical aromatic region (~δ 125-130 ppm).
-
Aliphatic Carbons (δ 15-30 ppm): Four signals corresponding to the two methylene and two methyl carbons of the ethyl groups are expected.
-
-S-CH₂-: ~δ 25-30 ppm
-
Ar-CH₂-: ~δ 28-30 ppm
-
-S-CH₂-CH₃: ~δ 14-16 ppm
-
Ar-CH₂-CH₃: ~δ 15-17 ppm
-
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and identify structural fragments.
-
Molecular Ion (M⁺): A strong peak is expected at m/z = 166 , corresponding to the molecular weight of C₁₀H₁₄S.
-
Isotope Peak (M+2)⁺: A smaller peak at m/z = 168 (approximately 4.4% of M⁺) will be present due to the natural abundance of the ³⁴S isotope, confirming the presence of sulfur.
-
Key Fragmentation Patterns:
-
m/z = 137: Loss of an ethyl radical (•CH₂CH₃) from the thioether linkage ([M-29]⁺). This is often a prominent peak.
-
m/z = 123: Loss of the propyl radical (•CH₂CH₂CH₃) is not possible. Loss of the ethyl group from the ring is less likely as a primary fragmentation. A more likely fragmentation is cleavage at the benzylic position.
-
m/z = 109: Cleavage of the C-S bond to lose the ethylthio radical (•SCH₂CH₃).
-
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by their characteristic vibrational frequencies.[10]
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3100-3000 | Aromatic C-H Stretch | Medium |
| 2965-2850 | Aliphatic C-H Stretch (CH₃, CH₂) | Strong |
| 1600, 1480 | Aromatic C=C Stretch | Medium-Strong |
| ~1250 | Aryl C-S Stretch | Medium |
| 780, 690 | C-H Out-of-plane bend (meta-disubstitution) | Strong |
Reactivity and Potential Applications
The chemical reactivity of 3-Ethylphenyl ethyl sulfide is centered on its two primary functional moieties: the thioether and the substituted aromatic ring.
-
Oxidation of the Thioether: The sulfur atom can be readily oxidized using reagents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) to first form the corresponding sulfoxide and, under stronger conditions, the sulfone .[11] This transformation is critical in medicinal chemistry, as sulfoxides and sulfones often exhibit different solubility and metabolic profiles compared to the parent sulfide.
-
Electrophilic Aromatic Substitution: The ethyl (-CH₂CH₃) and ethylthio (-SCH₂CH₃) groups are both ortho-, para-directing activators. Electrophilic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts acylation) will be directed to the positions ortho and para relative to these groups. The steric hindrance and combined directing effects will influence the regioselectivity of the products.
Given its specific substitution pattern, 3-Ethylphenyl ethyl sulfide is primarily valuable as a synthetic intermediate . It provides a molecular scaffold that can be further elaborated through oxidation of the sulfur or substitution on the aromatic ring to access a diverse range of target molecules for screening in drug discovery and for the development of novel organic materials.
References
-
PubChem. 3-Ethylphenyl sulfate. National Center for Biotechnology Information. [Link]
-
PrepChem.com. Synthesis of ethyl phenyl sulfide. [Link]
-
Stenutz. ethyl phenyl sulfide. [Link]
-
PubChem. (Ethylthio)benzene. National Center for Biotechnology Information. [Link]
- Rao, C. N. R., & Venkataraghavan, R. (1962). Contribution to the Infrared Spectra of Organosulphur Compounds. Canadian Journal of Chemistry.
-
PubChem. Disulfide, ethyl phenyl. National Center for Biotechnology Information. [Link]
-
PubChemLite. Ethyl phenyl sulfide (C8H10S). [Link]
-
ResearchGate. Infrared Spectra of Sulfones and Related Compounds. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
Royal Society of Chemistry. Infrared spectroscopy. [Link]
Sources
- 1. 苯乙硫醚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. ethyl phenyl sulfide [stenutz.eu]
- 4. (Ethylthio)benzene | C8H10S | CID 12144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. CAS 622-38-8: Ethyl phenyl sulfide | CymitQuimica [cymitquimica.com]
- 7. Ethyl Phenyl Sulfide | 622-38-8 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 8. prepchem.com [prepchem.com]
- 9. ETHYL PHENYL SULFIDE(622-38-8) 1H NMR spectrum [chemicalbook.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. ETHYL PHENYL SULFIDE | 622-38-8 [chemicalbook.com]
